molecular formula C21H16ClNO4 B6413467 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% CAS No. 1261941-95-0

4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95%

Cat. No. B6413467
CAS RN: 1261941-95-0
M. Wt: 381.8 g/mol
InChI Key: ZDNIMHGENBZPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid (4-CAC) is a highly versatile chemical compound that has been used in a variety of research and laboratory applications. It is a derivative of benzoic acid and is an important component of many synthetic processes. In the scientific field, 4-CAC has been used in biochemical and physiological studies, as well as in various lab experiments.

Scientific Research Applications

4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% has been used in a variety of scientific research applications, such as biochemical and physiological studies. It has been used to study the metabolism of drugs, as well as to study the effects of certain compounds on cell cultures. Additionally, 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% has been used in laboratory experiments to study the binding of proteins to DNA, as well as to study the effects of certain compounds on enzyme activity.

Mechanism of Action

The mechanism of action of 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% is not fully understood, but it is believed to interact with various receptors in the body. It is thought to act as an inhibitor of certain enzymes, and it is also believed to act as an agonist for certain receptors. Additionally, it is thought to act as a modulator of certain signaling pathways, and it is also believed to interact with certain proteins in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% are not fully understood, but it is believed to have a wide range of effects on the body. It is thought to act as an inhibitor of certain enzymes, and it is also believed to act as an agonist for certain receptors. Additionally, it is thought to act as a modulator of certain signaling pathways, and it is also believed to interact with certain proteins in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% in laboratory experiments include its high solubility in a variety of solvents, its low toxicity, and its ability to act as an inhibitor of certain enzymes. Additionally, 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to using 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% in laboratory experiments. For example, it is not very stable in acidic conditions and can degrade over time. Additionally, it can interfere with certain biochemical and physiological processes, and it can also act as an agonist for certain receptors.

Future Directions

The future directions for 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% research include further study of its biochemical and physiological effects, as well as its ability to act as an inhibitor of certain enzymes and as an agonist for certain receptors. Additionally, further research is needed to study the effects of 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% on cell cultures and to study the binding of proteins to DNA. Finally, further research is needed to study the effects of 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% on enzyme activity and to study the effects of certain compounds on enzyme activity.

Synthesis Methods

4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% can be synthesized by a variety of methods, depending on the desired purity and concentration. The most common methods are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation. The Vilsmeier-Haack reaction is a two-step process that involves the reaction of a benzoic acid derivative with phosphorus oxychloride, followed by the reaction with an amine. The Friedel-Crafts acylation is a one-step process that involves the reaction of a benzoic acid derivative with an acyl chloride. Both of these methods produce 4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid, 95% in high yields and purities.

properties

IUPAC Name

2-chloro-4-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c22-19-12-16(8-11-18(19)20(24)25)15-6-9-17(10-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNIMHGENBZPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cbz-Aminopheny)-2-chlorobenzoic acid

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